2,2'-Dihydroxy-4-octyloxybenzophenone
Overview
Description
2,2’-Dihydroxy-4-octyloxybenzophenone (HOBP) is a UV-based absorber that has 2-hydroxybenzophenone as a functional group . It can be used to enhance the light fastness of polymers using UV absorbers with sulfur and phosphorus compounds .
Synthesis Analysis
The synthesis of 2,2’-Dihydroxy-4-octyloxybenzophenone has been studied in the context of polyurethane elastomers . The structure and bonding of the different functional groups were evaluated by Fourier transform infrared spectroscopy .Molecular Structure Analysis
The molecular formula of 2,2’-Dihydroxy-4-octyloxybenzophenone is C21H26O4 . Its average mass is 342.429 Da and its monoisotopic mass is 342.183105 Da .Physical and Chemical Properties Analysis
2,2’-Dihydroxy-4-octyloxybenzophenone has a density of 1.1±0.1 g/cm3, a boiling point of 470.5±35.0 °C at 760 mmHg, and a flash point of 159.2±19.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 2-Hydroxy-4-octyloxybenzophenone, a derivative of 2,2'-Dihydroxy-4-octyloxybenzophenone, can be synthesized using N-octyl-diethanolamine borate as a catalyst. This process involves reacting 2,4-dihydroxybenzophenone with octyl chloride, achieving a high purity and yield of the product (L. Bin, 2005).
Photo-Stability and Antioxidant Action : Studies on the photo-stability of 2-hydroxy-4-octyloxybenzophenone show its vulnerability to destruction by carbonyl compounds in light, indicating its role in sacrificial quenching processes in photolysis (Khirud B. Chakraborty & G. Scott, 1979).
Application in Polymer Technology
Plastic Additives and Carcinogenicity : Benzophenone derivatives, including 2-hydroxy-4-octyloxybenzophenone, are used as ultraviolet absorbing agents in plastics. Their carcinogenicity and initiation activity in light absorption processes have been evaluated, indicating potential health risks associated with their use in plastics (D. Nakajima et al., 2006).
Diffusion in Polyolefins : The migration of 2-hydroxy-4-octyloxybenzophenone in polyolefins has been studied, showing varying diffusion rates in different types of polyethylene and polypropylene. This study provides insights into the stabilizer's behavior in polymer matrices (M. Johnson & J. Westlake, 1975).
Environmental and Health Considerations
Transformation in Chlorination Disinfection : Research on 2,4-Dihydroxybenzophenone, a related compound, during chlorination disinfection processes shows the formation of hazardous by-products like chlorobenzoquinones and polycyclic aromatic hydrocarbons, raising concerns about the environmental impact of such compounds (Xuefeng Sun et al., 2019).
Extraction Mechanism for Copper(II) : 2-Hydroxy-4-n-octyloxybenzophenone oxime, a derivative, has shown high selectivity for copper(II) extraction, highlighting its potential in selective metal recovery and industrial applications (Y. Baba et al., 2002).
Properties
IUPAC Name |
(2-hydroxy-4-octoxyphenyl)-(2-hydroxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-2-3-4-5-6-9-14-25-16-12-13-18(20(23)15-16)21(24)17-10-7-8-11-19(17)22/h7-8,10-13,15,22-23H,2-6,9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGPZWJUXJKJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234046 | |
Record name | Benzophenone, 2,2'-dihydroxy-4-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-24-5 | |
Record name | [2-Hydroxy-4-(octyloxy)phenyl](2-hydroxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dihydroxy-4-(octyloxy)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 2,2'-dihydroxy-4-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dihydroxy-4-octyloxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-DIHYDROXY-4-(OCTYLOXY)BENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S229IF31SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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